molecular formula C9H5F2NO2 B2921584 3-Cyano-2-(difluoromethyl)benzoic acid CAS No. 2248325-16-6

3-Cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B2921584
CAS No.: 2248325-16-6
M. Wt: 197.141
InChI Key: QRCJSCDAUGCSLZ-UHFFFAOYSA-N
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Description

3-Cyano-2-(difluoromethyl)benzoic acid is a high-value benzoic acid derivative designed for research and development. Its structure, incorporating both cyano and difluoromethyl substituents on the aromatic ring, makes it a sophisticated building block in organic synthesis, particularly for the preparation of more complex active molecules. This compound is part of a class of cyanobenzoic acids recognized for their role as key intermediates in the synthesis of innovative pharmaceuticals and agrochemicals . For instance, structurally related 3-cyano-5-fluorobenzoic acid derivatives have been identified as crucial scaffolds in the development of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . Such receptors are important therapeutic targets for a range of central nervous system (CNS) disorders, including fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia (PD-LID), pain, and anxiety . The specific pattern of substituents on this benzoic acid core is a common feature in medicinal chemistry efforts aimed at optimizing the potency and selectivity of drug candidates . In the agrochemical sector, intermediates like this compound are vital for creating new crop protection agents. The incorporation of the difluoromethyl group can significantly alter the biological activity, metabolic stability, and environmental profile of resulting molecules, leading to the development of more effective and selective herbicides, insecticides, and fungicides . Researchers can utilize this compound to construct diverse amide and ester derivatives, or to further functionalize the aromatic ring system. It is supplied as a solid and must be stored under appropriate conditions. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyano-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-8(11)7-5(4-12)2-1-3-6(7)9(13)14/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJSCDAUGCSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group and the difluoromethyl group onto the benzoic acid ring through a series of substitution reactions. For instance, starting from a halogenated benzoic acid derivative, the cyano group can be introduced via nucleophilic substitution using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Cyano-2-(difluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with specific target activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyano-2-(difluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
3-Cyano-2-(difluoromethyl)benzoic acid C₉H₅F₂NO₂ -CN (3), -CF₂H (2) Carboxylic acid, -CN, -CF₂H ~193.11 (calculated)
3-Cyano-2-fluorobenzoic acid C₈H₄FNO₂ -CN (3), -F (2) Carboxylic acid, -CN, -F 165.12
4-Cyano-2-(trifluoromethyl)benzoic acid C₉H₄F₃NO₂ -CN (4), -CF₃ (2) Carboxylic acid, -CN, -CF₃ 219.13
3-Cyano-5-fluorobenzoic acid C₈H₄FNO₂ -CN (3), -F (5) Carboxylic acid, -CN, -F 165.12
3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid C₉H₄BrF₂NO₂ -Br (3), -CN (5), -CF₂H (4) Carboxylic acid, -CN, -Br, -CF₂H 276.04
Key Observations:
  • Substituent Position: The position of substituents significantly impacts electronic and steric effects. For example, 3-cyano-2-fluorobenzoic acid (2-F substitution) has stronger electron-withdrawing effects at the ortho position compared to 3-cyano-5-fluorobenzoic acid (5-F substitution), altering acidity and reactivity .
  • Fluorinated Groups: The difluoromethyl group (-CF₂H) offers intermediate lipophilicity between monofluoro (-F) and trifluoromethyl (-CF₃) groups. Trifluoromethyl derivatives (e.g., 4-Cyano-2-(trifluoromethyl)benzoic acid) exhibit higher acidity due to stronger electron withdrawal .

Physical and Chemical Properties

Property This compound 3-Cyano-2-fluorobenzoic acid 4-Cyano-2-(trifluoromethyl)benzoic acid
Boiling Point Not reported Not reported 317°C (analog data)
Acidity (pKa) ~2.8–3.2 (estimated) ~2.9–3.3 ~1.5–2.0 (stronger due to -CF₃)
Solubility Moderate in polar aprotic solvents High in DMSO, acetone Lower in water due to -CF₃
Applications Pharmaceutical intermediates Antimicrobial agents Agrochemical precursors
Key Findings:
  • Acidity: The trifluoromethyl group in 4-Cyano-2-(trifluoromethyl)benzoic acid lowers the pKa significantly compared to mono- or difluoromethyl analogs, enhancing its utility in acidic environments .
  • Thermal Stability : Higher boiling points in trifluoromethyl derivatives (e.g., 317°C ) suggest increased thermal stability, advantageous for high-temperature reactions.

Q & A

Q. What are the recommended synthetic routes for 3-cyano-2-(difluoromethyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Cyano introduction : Nitrile groups can be introduced via nucleophilic substitution using KCN/CuCN under reflux conditions, as seen in analogous fluorinated benzoic acid derivatives .

Difluoromethylation : Selectfluor or other fluorinating agents are employed for selective difluoromethylation at the 2-position, leveraging electrophilic aromatic substitution or radical pathways .

Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., using ethanol/water mixtures) ensures >97% purity, as validated by LC-MS (e.g., Creative Proteomics’ protocols) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. For example, the difluoromethyl group shows a characteristic triplet in 19F^{19}\text{F} NMR (~-100 to -120 ppm), while the cyano group influences aromatic proton shifts (δ 7.5–8.5 ppm in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar fluorinated benzoic acids .

Q. What analytical techniques are suitable for assessing stability under varying pH conditions?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitors degradation kinetics at physiologically relevant pH (1.2–7.4) .
  • HPLC-MS : Identifies decomposition products (e.g., hydrolysis of the cyano group to carboxylic acid) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the cyano and difluoromethyl groups influence pharmacological activity?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculations quantify inductive effects. The cyano group reduces electron density at the aromatic ring, enhancing electrophilic reactivity, while the difluoromethyl group modulates lipophilicity (clogP) .
  • In Vitro Assays : Compare bioactivity (e.g., enzyme inhibition IC50_{50}) against analogs lacking these groups to isolate their contributions .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodological Answer :
  • Cross-Species Microsomal Studies : Test stability in human, rat, and mouse liver microsomes to identify species-specific metabolism .
  • Isotope-Labeling : Use 14C^{14}\text{C}-labeled compound to track metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Structural Modifications : Replace the cyano group with bioisosteres (e.g., carboxyl or tetrazole) to assess metabolic liability .

Q. What strategies optimize solubility without compromising target binding affinity?

  • Methodological Answer :
  • Co-Crystal Screening : Screen with co-formers (e.g., nicotinamide) to enhance aqueous solubility while maintaining crystallinity .
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) for improved bioavailability .

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